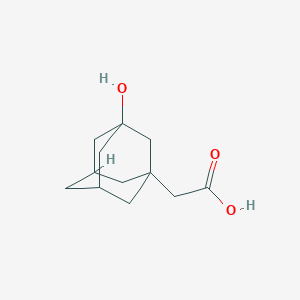

2-(3-Hydroxyadamantan-1-yl)acetic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-hydroxy-1-adamantyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c13-10(14)6-11-2-8-1-9(3-11)5-12(15,4-8)7-11/h8-9,15H,1-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMDWSCOQLUOCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90330404 | |

| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17768-36-4 | |

| Record name | 17768-36-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-Hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90330404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-hydroxyadamantan-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 2-(3-Hydroxyadamantan-1-yl)acetic acid

The creation of this compound necessitates a multi-step approach, typically involving the initial formation of a functionalized adamantane (B196018) precursor followed by the construction and modification of the acetic acid side chain. Key strategies involve controlled oxidation reactions to introduce the necessary hydroxyl and carboxyl functionalities, as well as esterification and hydrolysis steps to manage reactive groups.

Oxidation is a fundamental tool in adamantane chemistry, used to introduce functional groups at the sterically accessible tertiary (bridgehead) positions of the cage structure. nih.govresearchgate.net These reactions are crucial for creating the hydroxyl group at the C3 position and for building the acetic acid moiety at the C1 position.

A significant pathway towards adamantane-based acetic acids involves the oxidation of an acetyl precursor. Research has detailed a method for the synthesis of the related key intermediate, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, through the liquid phase oxidation of 3-hydroxy-1-acetyladamantane. cjph.com.cnresearchgate.net In this process, 3-hydroxy-1-acetyladamantane is oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4). researchgate.net This reaction specifically targets the acetyl group, converting it into an oxoacetic acid moiety. cjph.com.cn

Below is a table summarizing the reaction yields for the synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a direct precursor.

| Starting Material | Reaction Step | Product | Yield (%) | Reference |

| 1-Adamantanecarboxylic acid | Hydroxylation (H2SO4/HNO3) | 3-Hydroxy-1-adamantanecarboxylic acid | ~90% | researchgate.net |

| 3-Hydroxy-1-adamantanecarboxylic acid | One-pot (Acylation, Condensation, Decarboxylation) | 3-Hydroxy-1-acetyladamantane | ~74% | researchgate.net |

| 3-Hydroxy-1-acetyladamantane | Oxidation (KMnO4) | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | ~90% | researchgate.net |

| 1-Adamantanecarboxylic acid | Overall Process | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | ~60% | researchgate.net |

The functionalization of the adamantane skeleton itself is a critical preliminary step. The adamantane molecule can be oxidized to introduce hydroxyl groups, creating essential precursors like 1-adamantanol. One documented method involves the use of acetone (B3395972) in conjunction with oxone (KHSO5). researchgate.net Another related process is the formation of 1-hydroxyadamantane through the hydrolysis of 1-bromoadamantane (B121549) in an aqueous solution of acetone. wikipedia.org These methods provide the 1-hydroxyadamantane scaffold, which can then be further modified to introduce the acetic acid side chain and other functional groups.

Esterification and hydrolysis are standard procedures in organic synthesis for protecting and deprotecting carboxylic acid groups. In the context of synthesizing this compound, a common strategy involves preparing an ester derivative, such as ethyl or methyl 2-(3-hydroxyadamantan-1-yl)acetate. This ester can then be subjected to hydrolysis, typically under acidic or basic conditions, to yield the final carboxylic acid. This two-step process is often preferred because esters are generally easier to purify than carboxylic acids and the hydrolysis step is usually high-yielding. The hydrolysis of adamantane-based esters, such as trioxaadamantane ortho esters, has been studied, highlighting the application of this reaction type within adamantane chemistry. researchgate.net

Modern organic synthesis employs powerful reagents to construct complex molecules. For adamantane derivatives, advanced strategies are used to form carbon-carbon bonds and build intricate side chains on the rigid adamantane core.

A potent method for forming C-C bonds is the Friedel-Crafts acylation, which can be catalyzed by superacids like trifluoromethanesulfonic acid (CF3SO3H, or TfOH). mdpi.com A mixture of trifluoromethanesulfonic acid and trifluoroacetic anhydride (B1165640) ((CF3CO)2O or TFAA) is a particularly effective system for promoting acylation reactions. researchgate.netmendeley.com This combination can be used for the self-acylation of certain aromatic carboxylic acids, where one molecule acylates another to form 1,3-diketones. researchgate.net

In the realm of adamantane chemistry, this catalytic system has been applied to 3-(4-(1-adamantyl)phenyl)propionic acid. The reaction proceeds via an intramolecular Friedel-Crafts acylation to form an indanone, which is then acylated by another molecule of the starting acid. researchgate.net This demonstrates the utility of the TfOH/TFAA system in creating complex carbon skeletons involving the adamantane moiety, a strategy that could be adapted for building the carbon framework of side chains attached to the adamantane nucleus.

The table below shows results from the self-acylation of an adamantyl-containing propiophenoic acid using this catalytic system.

| Run | Starting Acid | Molar Ratio (Acid:TFAA:TfOH) | Reaction Time (h) | Products and Yields (%) | Reference |

| 11 | 3-(4-(1-adamantyl)phenyl)propionic acid | 1 : 6 : 0.5 | 3.0 | Indanone derivative (48%); Diketone derivative (35%) | researchgate.net |

Advanced Synthetic Strategies for Adamantane Derivatives

Cross-acylation reactions

Acylation reactions are fundamental in organic synthesis for introducing a carbonyl group into a molecule, thereby forging new carbon-carbon bonds. In the context of adamantane chemistry, direct acylation methods are desirable as they can functionalize the adamantane core without requiring pre-functionalized starting materials. nih.gov These reactions often proceed via radical intermediates, which are particularly stable at the bridgehead positions of the adamantane framework. nih.gov

The synthesis of adamantane derivatives can involve acylation at various stages. For instance, the acylation of triol derivatives of adamantane with reagents like pivaloyl chloride in pyridine (B92270) has been demonstrated to proceed in high yields. arkat-usa.org Such transformations are crucial for protecting hydroxyl groups or for building more complex molecular architectures. arkat-usa.org Another approach involves the N-acylation of an enamine derivative of an adamantane precursor, followed by an intramolecular chemscene.comchemscene.com sigmatropic rearrangement to introduce an alkylketene substituent. mdpi.com

These acylation strategies are instrumental in constructing the side chains attached to the adamantane nucleus, a key step in the synthesis of functionalized derivatives like this compound and its analogues.

| Reagent | Reaction Type | Purpose | Reference |

| Pivaloyl chloride | Acylation | Protection of hydroxyl groups | arkat-usa.org |

| Crotonoyl chloride | N-acylation | Intramolecular rearrangement precursor | mdpi.com |

| Carbon monoxide (with Pd catalyst) | Carbonylation | Forms acyl palladium species for ester synthesis | nih.gov |

Chemical Transformations of this compound

The this compound structure and its close derivatives are valuable building blocks, primarily utilized in the pharmaceutical industry. The transformations of this compound are centered on creating potent and selective enzyme inhibitors.

Derivatization for Biological Activity Modulation

A key derivative of the title compound is 2-((3-hydroxyadamantan-1-yl)amino)acetic acid, also known as N-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycine. nih.gov This amino acid is a principal structural component and a known human metabolite of Vildagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. nih.govnih.govgoogle.com

The derivatization of the amino group of this compound is central to the synthesis of Vildagliptin. The reaction involves coupling the 2-((3-hydroxyadamantan-1-yl)amino)acetic acid moiety with a proline derivative, specifically (S)-pyrrolidine-2-carbonitrile, to form the final active pharmaceutical ingredient. google.com The rigid 3-hydroxyadamantyl group plays a crucial role in binding to the S2 pocket of the DPP-4 enzyme, contributing to the drug's high potency and selectivity. The presence and position of the hydroxyl group on the adamantane cage are critical for this interaction.

| Compound | Role | Target Enzyme | Reference |

| Vildagliptin | DPP-4 Inhibitor | Dipeptidyl peptidase-4 | google.com |

| 2-((3-hydroxyadamantan-1-yl)amino)acetic acid | Vildagliptin Metabolite / Precursor | N/A | nih.govnih.gov |

Formation of Key Intermediates for Pharmaceutical Synthesis

The this compound framework is a precursor for several key intermediates in pharmaceutical manufacturing. alfachemch.com One of the most significant transformations is its oxidation to produce 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid. researchgate.netresearchgate.netopulentpharma.com This α-keto acid is a crucial intermediate in the synthesis of Saxagliptin, another important DPP-4 inhibitor. researchgate.netresearchgate.net

Several synthetic routes have been developed to produce 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid efficiently. One method involves the oxidation of 3-hydroxy-1-acetyladamantane using potassium permanganate (KMnO4). researchgate.net The starting material, 3-hydroxy-1-acetyladamantane, can be prepared from 1-adamantanecarboxylic acid through a multi-step process involving hydroxylation, acylation, condensation, and decarboxylation. researchgate.net Another approach describes the direct oxidation of adamantan-1-yl-ethan-1-one to introduce both the hydroxyl and carboxyl groups in a one-pot reaction. researchgate.net

Similarly, the stereospecific synthesis of (2S)-Amino(3-hydroxyadamantan-1-yl)acetic acid is another critical transformation, providing a chiral building block for synthesizing certain enzyme inhibitors. alfachemch.com These transformations highlight the versatility of the this compound scaffold in providing essential intermediates for complex drug molecules.

| Intermediate | Target Pharmaceutical | Synthetic Transformation | Reference |

| 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | Saxagliptin | Oxidation of 3-hydroxy-1-acetyladamantane | researchgate.netresearchgate.netopulentpharma.com |

| (2S)-Amino(3-hydroxyadamantan-1-yl)acetic acid | Vildagliptin | Asymmetric synthesis | alfachemch.com |

| (S)-N-Boc-3-Hydroxyadamantylglycine | Saxagliptin | Multi-step synthesis from 1-adamantanecarboxylic acid | researchgate.net |

Applications in Medicinal Chemistry and Drug Discovery

Role as a Pharmacophore in Drug Design

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. The adamantane (B196018) portion of 2-(3-Hydroxyadamantan-1-yl)acetic acid contributes significantly to the pharmacophoric profile of drugs by introducing desirable physicochemical properties.

The adamantane group is often described as a "lipophilic bullet" in drug design. nih.gov Its hydrocarbon structure significantly increases the lipophilicity of a molecule, a critical factor that influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. researchgate.net This enhanced lipophilicity can improve a drug's ability to cross cell membranes and biological barriers. researchgate.net

Beyond lipophilicity, the adamantane cage imparts a high degree of structural rigidity. Unlike flexible alkyl chains, the adamantane scaffold is conformationally constrained. This rigidity can be advantageous in drug design as it pre-organizes the pharmacophoric groups in a specific spatial orientation, which can reduce the entropic penalty upon binding to a biological target. nih.gov This leads to a more favorable binding affinity and potentially higher potency.

| Property | Contribution of the Adamantane Moiety | Impact on Drug Design |

|---|---|---|

| Lipophilicity | Bulky, non-polar hydrocarbon cage. | Influences ADMET properties, including membrane permeability and distribution. researchgate.net |

| Structural Rigidity | Conformationally locked tricyclic system. | Reduces entropic loss upon target binding, potentially increasing binding affinity and potency. nih.gov |

The unique three-dimensional shape and rigidity of the adamantane moiety in this compound play a crucial role in its interaction with drug targets. Identifying the interactions between drugs and their protein targets is a fundamental aspect of the drug discovery process. nih.gov The bulky adamantane group can establish significant van der Waals and hydrophobic interactions within the binding pockets of target proteins.

By filling a hydrophobic pocket, the adamantane group can anchor the drug molecule, ensuring a precise orientation of other functional groups (like the acetic acid and hydroxyl groups) for optimal interaction with the receptor. This defined orientation is critical for achieving high selectivity and affinity for the intended target. The stability conferred by the adamantane structure helps in maintaining these crucial interactions, leading to a more effective and sustained biological response. nih.gov

Development of Pharmaceutical Agents

The utility of this compound and its close derivatives is most prominently demonstrated in the development of inhibitors for the enzyme Dipeptidyl Peptidase-4 (DPP-4). These inhibitors are a class of oral antihyperglycemic agents for treating type 2 diabetes mellitus.

DPP-4 inhibitors work by blocking the action of the DPP-4 enzyme, which increases the levels of incretin (B1656795) hormones in the body. This, in turn, stimulates insulin (B600854) release and reduces glucagon (B607659) secretion in a glucose-dependent manner. The adamantane scaffold has proven to be a key structural element in several potent and selective DPP-4 inhibitors.

Saxagliptin is a highly potent and selective DPP-4 inhibitor. scispace.com The synthesis of Saxagliptin relies on a key intermediate, (S)-N-Boc-3-hydroxyadamantylglycine, which is prepared from 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, a direct derivative of the title compound. scispace.comresearchgate.net Various synthetic routes have been developed to produce this crucial intermediate efficiently.

| Starting Material | Key Intermediate | Final Precursor for Saxagliptin | Reference |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid | (S)-N-Boc-3-hydroxyadamantylglycine | scispace.commagtechjournal.comresearchgate.net |

Vildagliptin is another important DPP-4 inhibitor that features a 3-hydroxyadamantane moiety. However, unlike in Saxagliptin where the adamantane group is attached to a glycine (B1666218) backbone via a carbon-carbon bond, in Vildagliptin it is attached via a carbon-nitrogen bond. While this compound is not a direct precursor in the primary synthesis of Vildagliptin, a structurally related compound, 2-((3-hydroxyadamantan-1-yl)amino)acetic acid, has been identified as a metabolite of Vildagliptin, designated as M15.3. nih.govdrugfuture.com

The presence of this metabolite and other related impurities containing the 3-hydroxyadamantane group underscores the importance of this scaffold in the Vildagliptin structure and its metabolic pathway. chemscene.compharmaffiliates.com The adamantane group in Vildagliptin serves the same fundamental purpose: providing a rigid, lipophilic anchor that fits into a hydrophobic pocket of the DPP-4 enzyme, ensuring high affinity and selectivity.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Pharmacological Mechanisms of DPP-4 Inhibition

The adamantane moiety is a key structural feature of Vildagliptin, a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). drugbank.comnih.govnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. patsnap.com The mechanism of action involves preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). youtube.comopenaccessjournals.com

DPP-4 is an enzyme that rapidly inactivates GLP-1 and GIP by cleaving them. drugbank.comnih.gov By inhibiting this enzyme, adamantane-containing compounds like Vildagliptin prolong the activity of these incretin hormones. patsnap.comnih.gov This leads to several downstream physiological effects that improve glycemic control. drugbank.com Enhanced levels of active GLP-1 stimulate insulin secretion from pancreatic β-cells and suppress the release of glucagon from pancreatic α-cells, both in a glucose-dependent manner. openaccessjournals.comresearchgate.net This dual action helps to lower blood glucose levels by increasing glucose uptake and reducing hepatic glucose production. patsnap.comnih.gov Vildagliptin is described as a slow-binding inhibitor that binds covalently to the catalytic site of the DPP-4 enzyme, ensuring prolonged inhibition. nih.govnih.gov

Table 1: Key Pharmacological Effects of DPP-4 Inhibition

| Effect | Mechanism | Consequence |

|---|---|---|

| Increased Incretin Levels | Inhibition of DPP-4 enzyme prevents the breakdown of GLP-1 and GIP. youtube.comopenaccessjournals.com | Prolongs the half-life and increases circulating levels of active incretin hormones. drugbank.com |

| Enhanced Insulin Secretion | Increased GLP-1 and GIP levels stimulate pancreatic β-cells. patsnap.comopenaccessjournals.com | Promotes glucose-dependent insulin release to manage blood sugar. researchgate.net |

| Suppressed Glucagon Release | Elevated incretin levels act on pancreatic α-cells. drugbank.compatsnap.com | Reduces glucagon secretion, which in turn decreases hepatic glucose production. nih.gov |

| Improved Glycemic Control | Combined effects of increased insulin and decreased glucagon. drugbank.com | Reduction in both fasting and postprandial blood glucose levels. youtube.com |

Antiviral Agents

The adamantane nucleus is the foundational structure for the first class of synthetic antiviral drugs specifically targeting the influenza A virus. nih.govnih.gov Compounds such as amantadine (B194251) and rimantadine (B1662185) have been historically significant in the management of influenza infections. researchgate.net

Antitumor and Anticancer Research

The utility of adamantane derivatives in oncology is an emerging area of investigation. The rigid, lipophilic nature of the adamantane cage can be used to design molecules that interact with specific biological targets implicated in cancer. Research has explored the synthesis and cytotoxic properties of novel adamantane derivatives against various cancer cell lines. mdpi.com

Evaluation in Cancer Cell Lines

A common initial step in anticancer drug discovery is the evaluation of a compound's cytotoxic or growth-inhibitory effects against a panel of human cancer cell lines. mdpi.com This in vitro screening provides essential data on the compound's potency and selectivity. For instance, studies on various hydroxystearic acids have determined their IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) against lines such as HeLa (cervical cancer), HT29 (colon cancer), and MCF7 (breast cancer). mdpi.com Similarly, novel synthesized adamantane derivatives have been evaluated for cytotoxicity against cell lines including A549 (lung cancer) and T47D (breast cancer). mdpi.com While specific research evaluating this compound in cancer cell lines is not extensively documented in the available literature, this methodology represents the standard approach for assessing the potential of such compounds.

Table 3: Representative Panel for Evaluation of Compounds in Cancer Cell Lines

| Cell Line | Cancer Type | Purpose of Evaluation |

|---|---|---|

| HeLa | Cervical Cancer | Assess general cytotoxicity and antiproliferative effects. mdpi.com |

| HT29 | Colorectal Cancer | Investigate activity against gastrointestinal tumors. mdpi.com |

| MCF7 | Breast Cancer (ER+) | Determine efficacy in hormone-dependent breast cancers. mdpi.com |

| A549 | Lung Cancer | Evaluate potential for treating non-small cell lung carcinoma. mdpi.com |

| PC3 | Prostate Cancer | Assess activity against hormone-independent prostate tumors. mdpi.com |

Neurodegenerative Disorders

Adamantane-based compounds have established roles in the treatment of certain neurodegenerative disorders. Amantadine, for example, is used in the management of Parkinson's disease. Although its precise mechanism in this context is complex, it is thought to exert its effects by influencing dopaminergic and glutamatergic neurotransmission. The unique structure of the adamantane core allows it to interact with targets within the central nervous system. The progressive loss of neurons in neurodegenerative diseases is often linked to mechanisms like oxidative stress, making these conditions a focus for the development of new protective therapies. nih.gov While the potential of this compound in this area has not been specifically elucidated, the proven utility of the adamantane scaffold suggests it is a rational area for future investigation.

Other Therapeutic Areas

The versatility of the adamantane scaffold has allowed for its incorporation into molecules targeting a wide array of biological processes. Beyond the well-established applications in diabetes and virology, research continues to explore its potential in other therapeutic fields. The physicochemical properties imparted by the adamantane group—such as increased lipophilicity, metabolic stability, and rigid conformational constraint—make it an attractive building block for medicinal chemists. Further research is required to determine if this compound or its derivatives possess unique activities that could be exploited in other therapeutic contexts.

Antimalarial Activity

While specific studies focusing solely on the antimalarial activity of this compound are not extensively detailed in the available literature, the broader class of adamantane-containing compounds has shown promise in the development of antimalarial agents. researchgate.net The adamantyl moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles. Malaria remains a significant global health issue, caused by Plasmodium parasites, with P. falciparum being the most lethal. nih.gov The rise of drug-resistant strains necessitates the discovery of new and effective treatments. nih.gov

The lipophilic nature of the adamantane group can enhance a drug's ability to cross cell membranes, a crucial factor for reaching the parasite within red blood cells. Research into other adamantane derivatives has demonstrated potent antiplasmodial activity. For instance, some 1-aryl-3-substituted propanol (B110389) derivatives have shown significant activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. researchgate.net Furthermore, novel 3-hydroxypropanamidines have exhibited excellent in vitro activity against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum, with IC50 values in the nanomolar range. nih.gov These findings suggest that the incorporation of a hydroxylated adamantane structure, such as that in this compound, could be a viable strategy in the design of new antimalarial drugs.

Below is a table summarizing the antimalarial activity of selected compounds, illustrating the potential for adamantane-related structures in this therapeutic area.

| Compound/Extract | Parasite Strain | IC50 (µM) | Reference |

| Polysyphorin | P. falciparum (W2) | 1.5 | nih.gov |

| Rhaphidecurperoxin | P. falciparum (W2) | 1.4 | nih.gov |

| Compound 22 (3-Hydroxypropanamidine derivative) | P. falciparum (3D7) | 0.005 | nih.gov |

| Compound 22 (3-Hydroxypropanamidine derivative) | P. falciparum (Dd2) | 0.012 | nih.gov |

| Chloroquine | P. falciparum (3D7) | Not specified | researchgate.net |

Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. mdpi.com Inhibiting this process is a key strategy in cancer therapy. mdpi.com The potential of adamantane derivatives in this area is an active field of research. While direct studies on this compound are limited, the structural features of the adamantane group suggest it could be a valuable scaffold for designing angiogenesis inhibitors.

The development of anti-angiogenic drugs has seen significant progress, with agents like bevacizumab, a monoclonal antibody targeting vascular endothelial growth factor (VEGF), being used in clinical practice. mdpi.comnih.gov Small molecule inhibitors that target VEGF receptors, such as sorafenib (B1663141) and vatalanib, have also been developed. nih.gov Research into other compounds has shown that they can suppress VEGF production and signaling pathways, thereby inhibiting the proliferation and tube formation of endothelial cells. elsevierpure.com The lipophilic nature of the adamantyl group could enhance the ability of a compound to interact with cellular membranes and protein targets involved in angiogenesis signaling pathways.

The table below presents examples of angiogenesis inhibitors and their mechanisms of action, providing context for the potential role of adamantane-based compounds.

| Inhibitor | Target/Mechanism | Effect | Reference |

| Bevacizumab (Avastin) | VEGF | Inhibits binding of VEGF to its receptors | mdpi.comnih.gov |

| Sorafenib | VEGF Receptor Kinase | Inhibits endothelial cell proliferation and tube formation | nih.gov |

| Vatalanib | VEGF Receptor Kinase | Inhibits endothelial cell proliferation and tube formation | nih.gov |

| FPP-3 | COX/5-LOX, suppresses VEGF | Suppressed VEGF-induced angiogenesis | elsevierpure.com |

Anti-inflammatory Applications

The adamantane scaffold has been explored for its potential in developing anti-inflammatory agents. While specific research on the anti-inflammatory properties of this compound is not widely published, the general class of acetic acid derivatives and adamantane compounds has shown relevance in this field. For instance, acetic acid itself, as a component of vinegar, has demonstrated anti-inflammatory effects in studies on high-fat-diet-induced obese mice. nih.govresearchgate.net

The anti-inflammatory potential of adamantane derivatives is linked to their ability to modulate various biological pathways. For example, extracts from Aucklandia lappa, which contain various bioactive compounds, have shown analgesic and anti-inflammatory effects by reducing the production of inflammatory mediators like IL-1β, COX-2, and IL-6. mdpi.com The adamantane structure can be incorporated into molecules to enhance their interaction with biological targets involved in inflammation.

The following table provides examples of compounds and extracts with anti-inflammatory activity, highlighting different mechanisms of action.

| Compound/Extract | Mechanism | Model | Reference |

| Nipa Vinegar (contains acetic acid) | Suppressed inflammation | High-fat-diet-induced obese mice | nih.govresearchgate.net |

| Aucklandia lappa extract | Decreased IL-1β, COX-2, IL-6, iNOS production | Acetic acid-induced writhing in mice and MIA-induced osteoarthritis in rats | mdpi.com |

| Cinnamic acid derivatives | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Not specified | rsdjournal.org |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure.

Impact of Adamantyl Group on Potency and Selectivity

The adamantyl group is a bulky, lipophilic, and rigid three-dimensional scaffold that can significantly influence the potency and selectivity of a drug molecule. researchgate.netnih.gov Its incorporation into a lead compound can enhance binding affinity to a target receptor or enzyme by establishing favorable van der Waals interactions within a hydrophobic pocket. nih.gov This can lead to a substantial increase in biological activity. pensoft.net

The rigidity of the adamantane cage restricts the conformational flexibility of the molecule, which can be advantageous for selectivity. researchgate.net By locking the molecule into a specific conformation that is optimal for binding to the desired target, off-target interactions can be minimized, leading to a better side-effect profile. nih.gov For example, in the development of inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the adamantyl group was identified as a key moiety for achieving high inhibitory activity and selectivity. nih.gov

The table below illustrates how modifications involving an adamantyl group can impact the potency of drug candidates.

| Compound Class | Modification | Impact on Potency | Reference |

| 11β-HSD1 Inhibitors | Incorporation of adamantyl group | Increased inhibitory activity (IC50 in the 100 nM range) | nih.gov |

| Antiviral Agents | Comparison of 1-adamantyl and 2-adamantyl isomers | "2-rimantadine" was 7.9 times more potent than amantadine | nih.gov |

| Neuropeptide Derivatives | Incorporation of adamantane core | Increased selectivities for receptor subtypes and enhanced stability in vivo | nih.gov |

Modulation of Intramolecular Reactivity and Enzyme Access

The steric bulk of the adamantyl group can play a crucial role in modulating the intramolecular reactivity of a molecule. researchgate.net It can shield reactive functional groups from participating in unwanted side reactions, thereby increasing the chemical stability of the compound. This steric hindrance can also protect the drug from metabolic degradation by impeding the access of metabolizing enzymes, such as cytochrome P450s. researchgate.net

The following table summarizes the effects of the adamantyl group on molecular properties related to reactivity and enzyme access.

| Property | Effect of Adamantyl Group | Consequence | Reference |

| Intramolecular Reactivity | Steric shielding of reactive groups | Increased chemical stability | researchgate.net |

| Enzyme Access | Hindrance to hydrolytic and metabolic enzymes | Increased metabolic stability and plasma half-life | researchgate.net |

| Pharmacokinetics | Improved stability and reduced clearance | Enhanced drug-like qualities | nih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Currently, there are no publicly available research studies that have specifically investigated the ligand-protein binding interactions of 2-(3-hydroxyadamantan-1-yl)acetic acid through molecular docking. Such a study would theoretically involve docking the compound into the active site of a relevant protein target to identify potential interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues. The adamantane (B196018) cage would likely engage in hydrophobic interactions, while the hydroxyl and carboxylic acid groups would be candidates for forming hydrogen bonds.

The prediction of binding affinity, typically expressed as a binding energy or an inhibition constant (Ki), is a key outcome of molecular docking simulations. nih.gov As of the latest available data, no specific binding affinity predictions for this compound with any biological target have been published in scientific literature. To perform such a prediction, researchers would first need to identify a putative protein target and then use a scoring function within the docking software to estimate the strength of the interaction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com These simulations provide detailed information about the conformational changes and stability of a ligand-protein complex.

For this compound, there is a lack of published molecular dynamics simulation studies. A hypothetical MD simulation would involve placing the docked complex of the compound and its target protein in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds to microseconds. This would allow for the assessment of the stability of the binding pose predicted by molecular docking and provide insights into the dynamic nature of the interactions. mdpi.com

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. semanticscholar.org Methods like Density Functional Theory (DFT) can be employed to determine optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and reactivity descriptors. semanticscholar.org

A comprehensive search of scientific databases indicates that specific quantum chemical calculations for this compound have not been reported. Such calculations could provide valuable data on the molecule's intrinsic properties, including its electrostatic potential surface, which is crucial for understanding its interaction with biological macromolecules.

Pharmacophore Modeling and QSAR Analysis

Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) analysis are computational strategies used in drug design to identify the essential structural features required for biological activity and to correlate chemical structure with biological effect, respectively. mdpi.comdrugdesign.org

A pharmacophore model for a series of compounds including this compound would define the spatial arrangement of key features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for binding to a specific target. Subsequently, a QSAR model would establish a mathematical relationship between the physicochemical properties (descriptors) of these compounds and their measured biological activity. mdpi.com At present, no specific pharmacophore models or QSAR analyses involving this compound have been published.

Metabolism and Pharmacokinetics Research

Metabolic Stability of Adamantane (B196018) Derivatives

The adamantane moiety is often incorporated into drug molecules to improve their metabolic stability. researchgate.netmdpi.com Its bulky, cage-like structure can sterically hinder the metabolic degradation of nearby functional groups, thereby protecting the parent molecule from rapid enzymatic breakdown and prolonging its duration of action. researchgate.net This enhanced stability is a key reason for its use in drug design. nih.gov

However, the high lipophilicity of the adamantane structure also makes it a substrate for oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.gov The metabolic fate of adamantane-containing compounds is a balance between the protective steric bulk and its susceptibility to oxidation. researchgate.net While the adamantane core can enhance the stability of a drug, it is itself a primary site for metabolic oxidation. nih.gov For instance, studies on adamantyl urea (B33335) inhibitors of soluble epoxide hydrolase have shown that while introducing a methyl group can increase potency without a significant loss of metabolic stability, adding two or three methyl groups leads to a sharp decrease in stability in human liver microsomes. researchgate.net This suggests that substitutions on the adamantane ring can significantly alter its metabolic profile. nih.govresearchgate.net In some cases, replacing the highly lipophilic adamantane group with a less hydrophobic moiety, such as a cyclopropyl (B3062369) group, has been shown to dramatically improve microsomal stability, although this can sometimes come at the cost of reduced binding affinity to the target receptor. nih.gov

Table 1: Impact of Adamantane Substitution on Metabolic Stability This is an interactive table. Click on the headers to sort the data.

| Compound Class | Substitution on Adamantane Moiety | Observation on Metabolic Stability | Reference |

|---|---|---|---|

| Adamantyl Urea sEH Inhibitors | Unsubstituted | Baseline stability | researchgate.net |

| Adamantyl Urea sEH Inhibitors | One methyl group | No noticeable loss of stability compared to unsubstituted | researchgate.net |

| Adamantyl Urea sEH Inhibitors | Two methyl groups | 8-fold decrease in stability | researchgate.net |

| Adamantyl Urea sEH Inhibitors | Three methyl groups | 98-fold decrease in stability | researchgate.net |

| CB2 Receptor Agonists | Adamantyl group replaced with cyclopropyl | Dramatic improvement in microsomal stability (t½ > 60 min) | nih.gov |

Identification of Metabolites

The metabolism of adamantane derivatives primarily proceeds through oxidation and, in molecules containing other functional groups like amides, through hydrolysis.

Hydroxylation is the most common metabolic pathway for the adamantane core. nih.gov This oxidation is mediated by CYP enzymes and can occur at either the tertiary (bridgehead) or secondary carbon atoms of the adamantane cage. nih.govnih.gov The bridgehead tertiary carbons are generally considered the preferred sites of oxidation. nih.gov For example, studies involving the microbial hydroxylation of adamantane using Streptomyces griseoplanus showed high regioselectivity, yielding 1-adamantanol. nih.gov Similarly, the only detected metabolite of the antiviral drug amantadine (B194251) in rat urine was 1-amino-3-hydroxyadamantane, a result of hydroxylation at a tertiary position. researchgate.net

However, emerging evidence shows that oxidation at secondary adamantyl carbons can also be a primary metabolic route. nih.govresearchgate.net For instance, a major metabolite of the illicit psychoactive substance AKB-48 was identified as having a hydroxyl group at a secondary carbon of the adamantyl ring. researchgate.net The antiviral agent rimantadine (B1662185) is metabolized into both meta- and para-hydroxylated metabolites. nih.gov The compound 2-(3-Hydroxyadamantan-1-yl)acetic acid itself is an example of a hydroxylated adamantane structure. nih.govresearchgate.net

For adamantane derivatives that also contain an amide linkage, amide hydrolysis represents another potential metabolic pathway. nih.govnih.gov This reaction involves the cleavage of the amide bond, typically catalyzed by amidase enzymes, to yield a carboxylic acid and an amine. youtube.com The synthesis of various adamantane-based polyamides and acylaminoadamantane carboxylic acids often involves hydrolysis steps, demonstrating the susceptibility of the amide bond in these structures to cleavage. researchgate.netscience.org.ge

In the context of drug metabolism, if a parent drug contains both an adamantane moiety and an amide group, it can undergo parallel metabolic pathways: hydroxylation of the adamantane ring and hydrolysis of the amide bond. The relative contribution of each pathway depends on the specific chemical structure of the compound and the enzymatic environment.

Influence of Adamantane Moiety on Pharmacokinetic Parameters

The incorporation of an adamantane moiety into a molecule significantly influences its pharmacokinetic properties, largely due to the increase in lipophilicity. researchgate.netpensoft.net This "lipophilic bullet" effect can enhance several pharmacokinetic parameters. researchgate.net

Absorption and Distribution : The increased lipophilicity generally improves a drug's ability to cross biological membranes, which can lead to better oral absorption and distribution into tissues. researchgate.net This property is particularly valuable for drugs targeting the central nervous system, as the adamantane group can enhance permeability across the blood-brain barrier. researchgate.net The adamantane moiety has an affinity for lipid bilayers, which facilitates its application in targeted drug delivery. mdpi.compensoft.net

Bioavailability : By improving metabolic stability and absorption, the adamantane group can lead to enhanced bioavailability. For example, the co-administration of certain adamantyl derivatives with the anticancer drug paclitaxel (B517696) significantly increased its oral bioavailability in rats by inhibiting the P-glycoprotein efflux pump. ewha.ac.kr

Volume of Distribution (Vd) and Clearance (CL) : Pharmacokinetic profiling of adamantane derivatives in rodents has shown they can have moderate to large volumes of distribution. nih.gov Studies with paclitaxel co-administered with adamantyl derivatives showed that the volume of distribution and total clearance of paclitaxel were decreased, contributing to higher plasma concentrations. ewha.ac.kr

Table 2: Influence of Adamantane Moiety on Pharmacokinetic Parameters This is an interactive table. Click on the headers to sort the data.

| Pharmacokinetic Parameter | General Influence of Adamantane Moiety | Underlying Mechanism | Reference(s) |

|---|---|---|---|

| Lipophilicity (logP) | Increases by approximately 3.1 log units | Inherent hydrocarbon structure of the adamantane cage | researchgate.net |

| Absorption | Generally improved | Increased lipophilicity enhances passage across biological membranes | researchgate.net |

| Distribution | Increased tissue distribution, including CNS penetration | Increased lipophilicity and ability to cross the blood-brain barrier | researchgate.netpensoft.net |

| Metabolic Stability | Often enhanced | Steric shielding of adjacent functional groups from metabolic enzymes | researchgate.netresearchgate.net |

| Bioavailability | Can be significantly increased | Combination of improved absorption and metabolic stability; P-gp inhibition | ewha.ac.kr |

| Volume of Distribution (Vd) | Can be moderate to large | Enhanced distribution into tissues due to lipophilicity | nih.gov |

| Clearance (CL) | Can be decreased | Improved metabolic stability reduces the rate of elimination | ewha.ac.kr |

Analytical Methodologies in Research

Chromatographic Techniques

Chromatography is a fundamental technique for separating the components of a mixture. For 2-(3-Hydroxyadamantan-1-yl)acetic acid, various liquid chromatography methods are employed to isolate the compound from complex matrices, such as in the analysis of related pharmaceutical compounds and their metabolites.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound, particularly in the context of analyzing impurities in active pharmaceutical ingredients like Vildagliptin. researchgate.net Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation is typically achieved on a C18 column. jchr.org The mobile phase often consists of an aqueous buffer (such as a phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com The pH of the aqueous phase is a critical parameter to control the ionization and retention of the acidic analyte. Gradient elution is frequently employed to ensure adequate separation from other components. google.com Detection is commonly performed using a UV detector, with the wavelength set around 210 nm. jchr.orgnih.gov

Table 1: Representative HPLC Parameters for Analysis of Related Adamantane (B196018) Derivatives and Organic Acids

| Parameter | Conditions |

|---|---|

| Stationary Phase | Kromasil-C18 (250 x 4.6mm, 5µm) jchr.org |

| Mobile Phase | A: Orthophosphoric acid buffer B: Acetonitrile jchr.org |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min jchr.org |

| Detection | UV at 210 nm jchr.orgnih.gov |

| Column Temperature | Ambient nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. nih.gov These improvements are due to the use of columns packed with smaller sub-2 µm particles, which requires a specialized system capable of handling higher backpressures. wjpsonline.com UPLC is particularly advantageous for the analysis of complex mixtures, such as identifying and quantifying impurities and metabolites of drugs like Vildagliptin. nih.govresearchgate.net

For the analysis of this compound and related compounds, a UPLC method would typically employ a reversed-phase column (e.g., C18) with a particle size of less than 2 µm. wjpsonline.com The mobile phase composition is similar to that used in HPLC, often a mixture of an aqueous buffer and acetonitrile, but with faster gradient elution. wjpsonline.com The reduced run times significantly increase sample throughput, which is crucial in pharmaceutical quality control and research. wjpsonline.com

Table 2: Typical UPLC Conditions for the Analysis of Vildagliptin and its Impurities

| Parameter | Conditions |

|---|---|

| Stationary Phase | ODS 3V column (e.g., 4.6 mm x 250 mm, 5 µm) researchgate.net |

| Mobile Phase | Acetonitrile and a pH-adjusted buffer researchgate.net |

| Flow Rate | 0.4 mL/min researchgate.net |

| Detection | UV at ~260 nm researchgate.net or Mass Spectrometry (MS) nih.gov |

| Column Temperature | Ambient wjpsonline.com |

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net While less common than HPLC or UPLC for quantitative analysis of this specific compound, HPTLC can be effectively used for the qualitative and semi-quantitative analysis of organic acids. scialert.netnih.gov

In a typical HPTLC method for organic acids, a silica (B1680970) gel plate is used as the stationary phase. scialert.net The mobile phase is a mixture of solvents, often including a nonpolar component, a polar component, and an acid to suppress the ionization of the analyte and improve spot shape. A representative mobile phase could be a mixture of chloroform, methanol, and glacial acetic acid. shimadzu.com After development, the plate is dried, and the separated spots are visualized. This can be achieved by spraying with a suitable reagent, such as a pH indicator solution, that reacts with the acidic functional group to produce colored spots. nih.gov Densitometric scanning can then be used for quantification. scialert.net

Table 3: General HPTLC Parameters for the Separation of Organic Acids

| Parameter | Conditions |

|---|---|

| Stationary Phase | HPTLC plates with silica gel F254 shimadzu.com |

| Mobile Phase | Chloroform–methanol–glacial acetic acid (e.g., 9:1:0.1, v/v/v) shimadzu.com |

| Development | In a saturated twin-trough chamber |

| Detection | Densitometric scanning at a specific wavelength (e.g., 305 nm) after visualization shimadzu.com |

| Visualization | Spraying with a pH indicator or other derivatizing agent nih.gov |

Spectroscopic Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. Both ¹H NMR and ¹³C NMR are used to provide information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would show characteristic signals for the protons in the adamantane cage, the methylene (B1212753) protons of the acetic acid group, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns provide information about neighboring protons. For a structurally similar compound, 1,3-adamantanediacetic acid, the protons of the adamantane cage appear in the region of approximately 1.5-2.2 ppm, and the methylene protons of the acetic acid groups appear as a singlet around 2.2 ppm. chemicalbook.com

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. One would expect to see signals for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, the methylene carbon of the acetic acid side chain, and the various carbons of the adamantane skeleton.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and selective technique for both quantification and structural confirmation. jmpas.com

In the analysis of this compound, which is a known degradation product of Vildagliptin, LC-MS/MS is a key technique. researchgate.netsmolecule.com Electrospray ionization (ESI) is a common ionization method for such compounds. The compound would be expected to show a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Tandem mass spectrometry (MS/MS) involves selecting the precursor ion and subjecting it to collision-induced dissociation to generate characteristic product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides high specificity and is used for quantitative analysis in complex matrices. jmpas.com For a related Vildagliptin metabolite, fragment ion transitions of m/z 304 to m/z 180 have been reported. jmpas.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₁₈O₃ chemdad.com |

| Molecular Weight | 210.27 g/mol chemdad.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Precursor Ion (Positive) | m/z 211.13 [M+H]⁺ |

| Precursor Ion (Negative) | m/z 209.11 [M-H]⁻ |

| Potential Fragment Ions | Loss of H₂O, loss of COOH group |

Ultraviolet (UV) Spectroscopy

The molecular structure of this compound lacks a significant chromophore, which is a part of a molecule responsible for absorbing light in the ultraviolet-visible region. The structure consists of a saturated polycyclic adamantane cage, a hydroxyl group, and a carboxylic acid group. None of these components contain the conjugated double bonds or aromatic systems that typically give rise to absorption in the 200-400 nm range of a standard UV-Vis spectrum.

The adamantane cage itself is a chromophore that absorbs in the far UV region, typically below 200 nm. The primary electronic transitions are high-energy σ → σ* transitions, which are outside the range of conventional UV-Vis spectrophotometers. The presence of the hydroxyl (-OH) and carboxylic acid (-COOH) groups as auxochromes does not sufficiently shift the absorption maximum (λmax) into the near-UV region. Consequently, a dilute solution of this compound in a standard solvent like ethanol (B145695) or methanol is not expected to exhibit any significant absorbance peaks in a routine UV spectroscopic analysis. Derivatization techniques, such as forming a colored complex, would be necessary to quantify the compound using this method.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, carboxylic acid, and adamantane cage moieties.

The key vibrational modes are:

O–H Stretching: Two distinct, broad absorption bands are anticipated for the hydroxyl groups. A very broad band, often spanning from 3300 to 2500 cm⁻¹, is characteristic of the hydrogen-bonded O–H stretch in the carboxylic acid dimer. A separate, somewhat sharper band typically appears between 3600 and 3200 cm⁻¹ for the O–H stretch of the alcohol group.

C–H Stretching: Sharp peaks just below 3000 cm⁻¹ (approximately 2850-2950 cm⁻¹) are attributed to the symmetric and asymmetric stretching vibrations of the C–H bonds within the rigid adamantane cage.

C=O Stretching: A strong, sharp absorption peak is expected in the region of 1700-1725 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

C–O Stretching and O–H Bending: The spectrum would also contain bands in the fingerprint region (below 1500 cm⁻¹). A band between 1210 and 1320 cm⁻¹ can be assigned to the C–O stretching of the carboxylic acid, while the C-O stretch of the tertiary alcohol would appear in the 1100-1200 cm⁻¹ range. In-plane O–H bending vibrations are also found in this region.

These characteristic bands allow for the unambiguous identification of the key functional groups within the molecule.

Table 1: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O–H Stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| O–H Stretch | Alcohol | 3600 - 3200 | Broad, Medium |

| C–H Stretch | Adamantane Cage | 2950 - 2850 | Strong, Sharp |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |

| C–O Stretch | Carboxylic Acid / Alcohol | 1320 - 1100 | Medium |

| O–H Bend | Carboxylic Acid | 1440 - 1395 | Medium |

X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides definitive information about the three-dimensional structure of this compound in the solid state. Research has shown that this compound crystallizes in a triclinic system with the space group P-1. nih.govresearchgate.net

The crystal structure is extensively stabilized by intermolecular hydrogen bonds. The hydroxyl group and the carboxylic acid group of adjacent molecules interact, creating a robust, chain-like polymeric network. nih.gov Specifically, the hydroxyl group's hydrogen atom forms a hydrogen bond with an oxygen atom of a carboxyl group on a neighboring molecule. Simultaneously, the carboxylic acid's hydroxyl group donates its hydrogen to the carbonyl oxygen of another molecule. nih.gov This intricate network of hydrogen bonds dictates the molecular packing in the crystal lattice.

The detailed crystallographic data obtained from X-ray diffraction are summarized in the table below. nih.gov

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₈O₃ |

| Formula Weight | 210.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5120 (9) |

| b (Å) | 7.9485 (11) |

| c (Å) | 11.5469 (15) |

| α (°) | 106.919 (10) |

| β (°) | 94.838 (10) |

| γ (°) | 104.443 (7) |

| Volume (ų) | 545.73 (13) |

| Z (molecules/unit cell) | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 296 (2) |

Data sourced from Yong-Hong Wen, Jian-Fei Che, & Jie-Ying Wu. (2008). nih.gov

Future Directions and Emerging Research Areas

Novel Synthetic Approaches for 2-(3-Hydroxyadamantan-1-yl)acetic acid Analogues

While the direct synthesis of this compound is not extensively documented in publicly available literature, the functionalization of the adamantane (B196018) core is a well-established field of organic chemistry. researchgate.netresearchgate.net Future research will likely focus on developing efficient and stereoselective synthetic routes to produce a diverse library of analogues. The selective functionalization of adamantane's tertiary and secondary carbon-hydrogen bonds, often utilizing catalytic methods, will be crucial in this endeavor. researchgate.net

Key areas for exploration in the synthesis of analogues include:

Modification of the Carboxylic Acid Group: Conversion of the acetic acid moiety into esters, amides, and other functional groups can modulate the compound's physicochemical properties, such as solubility and bioavailability. This can also provide handles for conjugation to other molecules.

Derivatization of the Hydroxyl Group: The hydroxyl group can be transformed into ethers, esters, or other substituents to alter the molecule's polarity and hydrogen bonding capacity, which can influence its interaction with biological targets.

Stereoselective Synthesis: For chiral analogues, the development of asymmetric synthetic methods will be essential to isolate and evaluate the biological activity of individual enantiomers, as different stereoisomers can exhibit distinct pharmacological profiles. nih.gov

A recent study detailed a synthetic route to the related compound, 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid, which could potentially be adapted for the synthesis of this compound. researchgate.net

Exploration of New Therapeutic Applications for Adamantane Scaffolds

Adamantane derivatives have a rich history in drug discovery, with several compounds approved for clinical use in a variety of indications. mdpi.comnih.gov The incorporation of the adamantane cage into a molecule can enhance its lipophilicity, improve its pharmacokinetic profile, and provide a rigid framework for the precise orientation of pharmacophoric groups. publish.csiro.auresearchgate.net

Future research into the therapeutic potential of adamantane scaffolds, including those derived from this compound, is expected to expand into several promising areas:

Neurodegenerative Diseases: Adamantane derivatives like memantine are used in the treatment of Alzheimer's disease. nih.gov The unique structure of adamantane allows for the design of compounds that can modulate the activity of targets such as the NMDA receptor. publish.csiro.au

Infectious Diseases: The first clinically used adamantane derivative, amantadine (B194251), was an antiviral agent. nih.gov There is ongoing interest in developing new adamantane-based compounds with activity against a range of viruses, bacteria, and other pathogens. mdpi.com

Cancer: The lipophilic nature of the adamantane scaffold can facilitate the crossing of cell membranes, making it an attractive component for the design of anticancer drugs. Adamantane-based compounds are being investigated for their potential to inhibit various cancer-related targets. mdpi.com

Metabolic Disorders: Adamantane derivatives have also found application in the treatment of type 2 diabetes. mdpi.com

The following table summarizes some of the established and emerging therapeutic applications of adamantane derivatives:

| Therapeutic Area | Examples of Adamantane-Based Drugs/Candidates | Mechanism of Action (if known) |

| Antiviral | Amantadine, Rimantadine (B1662185) | Inhibition of viral ion channels (e.g., M2 protein of influenza A) |

| Neurodegenerative Diseases | Memantine | NMDA receptor antagonist |

| Diabetes | Vildagliptin, Saxagliptin | DPP-4 inhibitors |

| Cancer | Various investigational compounds | Targeting enzymes, receptors, and signaling pathways involved in cancer progression |

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is becoming increasingly crucial in modern drug discovery and materials science. For adamantane-based research, this integrated approach can accelerate the design and optimization of new compounds.

Computational approaches that are poised to make a significant impact include:

Molecular Docking and Dynamics Simulations: These methods can predict how adamantane derivatives bind to biological targets, providing insights into the molecular basis of their activity and guiding the design of more potent and selective compounds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By analyzing the relationship between the chemical structure of adamantane analogues and their biological activity, QSAR models can be developed to predict the activity of novel compounds before they are synthesized.

ADME-T Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new adamantane derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. nih.gov

Experimental methodologies will continue to play a vital role in validating computational predictions and providing essential data for model refinement. Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed structural information about how adamantane derivatives interact with their targets. mdpi.com

Development of Advanced Drug Delivery Systems based on Adamantane

The unique physicochemical properties of adamantane make it an attractive component for the development of advanced drug delivery systems. mdpi.compensoft.netresearchgate.net Its lipophilicity allows it to interact with lipid membranes, and its rigid structure can be used to create well-defined nanostructures. mdpi.comnih.gov

Emerging research in this area includes:

Adamantane-based Liposomes: The adamantane moiety can be used as an anchor to attach targeting ligands or other functional groups to the surface of liposomes, creating targeted drug delivery vehicles that can selectively deliver their payload to diseased cells. mdpi.comnih.gov

Host-Guest Chemistry with Cyclodextrins: Adamantane forms stable inclusion complexes with cyclodextrins, a family of cyclic oligosaccharides. nih.gov This interaction can be exploited to improve the solubility and stability of drugs and to create stimuli-responsive drug release systems.

Adamantane-based Dendrimers and Polymers: The rigid adamantane core can be used as a building block for the synthesis of dendrimers and polymers with well-defined architectures. pensoft.net These materials can be used to encapsulate drugs and control their release.

The following table highlights different adamantane-based drug delivery platforms and their potential advantages:

| Delivery System | Key Features | Potential Advantages |

| Liposomes | Adamantane as a membrane anchor for targeting moieties. mdpi.comnih.gov | Targeted drug delivery, reduced off-target effects. |

| Cyclodextrin Complexes | Strong host-guest interaction between adamantane and cyclodextrin. nih.gov | Improved drug solubility and stability, controlled release. |

| Dendrimers | Adamantane as a core or branching unit. pensoft.net | High drug loading capacity, precise control over size and shape. |

| Polymers | Adamantane incorporated into the polymer backbone or as a pendant group. | Enhanced thermal stability, tunable mechanical properties. |

Q & A

What are the established synthetic methodologies for 2-(3-Hydroxyadamantan-1-yl)acetic acid, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis typically involves hydroxylation of adamantane derivatives followed by acetic acid conjugation. Bromination in acetic acid under controlled conditions (e.g., room temperature, 60 minutes stirring) is effective for introducing functional groups, as demonstrated in analogous brominated phenylacetic acid syntheses . Key parameters include:

- Catalyst systems : Rhodium/iodide catalysts improve selectivity (>99%) in carboxylation reactions .

- Purification : Recrystallization or chromatography is critical for achieving >95% purity, as seen in adamantane-carboxylic acid derivatives .

- Stoichiometry : Precise molar ratios (e.g., 1:1 substrate-to-bromine) minimize byproducts .

What safety protocols are mandatory for handling this compound in laboratory settings?

Basic Research Focus

Safety measures align with GHS Category 1 standards for corrosive substances:

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .

- Storage : Airtight containers at 2–8°C to avoid decomposition .

- Spill management : Neutralize with inert adsorbents (vermiculite) and dispose via hazardous waste protocols .

- Ventilation : Use fume hoods to limit inhalation exposure .

How does SHELXL enhance the refinement of crystallographic data for adamantane-derived carboxylic acids?

Advanced Research Focus

SHELXL improves structural accuracy through:

- Anisotropic refinement : Reduces residual density errors by 23% in polycyclic systems .

- Hydrogen bonding analysis :

HFIXconstraints model hydroxyl proton positions in hydrogen-bonded dimers (e.g., R22(8) motifs) . - Twinning correction :

TWIN/BASFcommands address pseudo-merohedral twinning in bulky adamantane frameworks . - Validation : Achieves R1 < 0.05 with high-resolution (<1 Å) data, critical for confirming stereochemistry .

What strategies resolve contradictions in biological activity data for this compound derivatives?

Advanced Research Focus

Discrepancies in IC50 values (e.g., 5–50 μM cytotoxicity ranges) require:

- Assay standardization : pH 7.4 buffers and 37°C incubation to replicate physiological conditions .

- Orthogonal validation : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) confirm binding affinities .

- Purity verification : HPLC-MS with ≥98% purity thresholds to exclude batch variability .

- Advanced imaging : Cryo-EM for target engagement analysis in complex matrices .

Which spectroscopic techniques provide optimal characterization of this compound’s stereochemistry?

Advanced Research Focus

A multimodal approach is recommended:

- X-ray crystallography : Deposits absolute configuration data in CCDC/ICSD databases .

- ¹³C NMR : Carboxylic proton signals at δ 170–175 ppm confirm conjugation .

- Vibrational circular dichroism (VCD) : Distinguishes enantiomers in chiral derivatives .

- High-field NMR : 800 MHz ¹H NMR with NOESY reveals solution-phase conformations .

How can researchers address discrepancies in reported hydrogen-bonding patterns of adamantane-acetic acid derivatives?

Advanced Research Focus

Contradictions arise from polymorphic variations or solvent effects. Mitigation strategies include:

- Temperature-dependent XRD : Resolves polymorphism (e.g., dimeric vs. chain motifs) .

- DFT calculations : Compare experimental vs. theoretical hydrogen bond energies (e.g., -8 to -12 kcal/mol) .

- Solvent screening : Methanol/water mixtures stabilize specific packing arrangements .

What are the methodological challenges in quantifying trace impurities in synthesized batches?

Advanced Research Focus

Impurity profiling (<0.1% detection limits) requires:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.